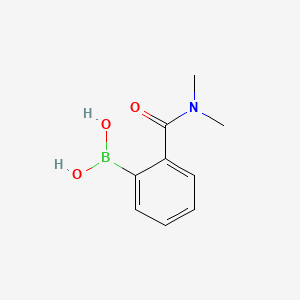

(2-(Dimethylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-(dimethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIOVLXULSCCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657423 | |

| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-16-6 | |

| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-(Dimethylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

(2-(Dimethylcarbamoyl)phenyl)boronic acid, a versatile bifunctional organoboron reagent, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a directing carbamoyl group ortho to the boronic acid moiety, imparts distinct reactivity and stability, rendering it an invaluable tool for the construction of complex molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge to effectively harness the synthetic potential of this important reagent.

Introduction: The Strategic Advantage of the Ortho-Carbamoyl Moiety

Arylboronic acids are foundational reagents in modern organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic placement of functional groups on the phenyl ring of these reagents can profoundly influence their reactivity, stability, and utility. This compound (Figure 1) is a prime example of such strategic functionalization.

The N,N-dimethylcarbamoyl group at the ortho position serves a dual purpose. Firstly, it acts as a powerful directing group in the synthesis of the boronic acid itself, enabling highly regioselective C-H functionalization through Directed ortho-Metalation (DoM).[2][3] Secondly, the presence of this amide functionality in the final product offers a handle for further chemical modification and can influence the physicochemical properties and biological activity of molecules into which it is incorporated. This guide will delve into the practical aspects of synthesizing and utilizing this valuable reagent.

Figure 1. Chemical structure of this compound.

Synthesis of this compound: A Tale of Directed ortho-Metalation

The most efficient and widely employed method for the synthesis of this compound is through the Directed ortho-Metalation (DoM) of N,N-dimethylbenzamide.[2][4] This strategy leverages the ability of the dimethylcarbamoyl group to coordinate with an organolithium base, thereby increasing the kinetic acidity of the adjacent ortho-protons and facilitating their selective removal. The resulting ortho-lithiated species is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.

The causality behind this experimental choice lies in the high regioselectivity and functional group tolerance of the DoM reaction.[3] Alternative methods, such as Grignard-based approaches, are often less regioselective and may not be compatible with the amide functionality.

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving the formation of a transient ortho-lithiated intermediate. The key steps are outlined below:

-

Coordination: The organolithium reagent, typically n-butyllithium or sec-butyllithium, coordinates to the carbonyl oxygen of the N,N-dimethylbenzamide. This pre-complexation step brings the base into close proximity to the ortho-protons.

-

Deprotonation: The coordinated organolithium base abstracts a proton from the ortho position, forming a thermodynamically stable ortho-lithiated species.

-

Borylation: The ortho-lithiated intermediate acts as a potent nucleophile and attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: The resulting boronate ester is hydrolyzed upon acidic workup to yield the final this compound.

Diagram 1. Mechanism of Directed ortho-Metalation for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials:

-

N,N-Dimethylbenzamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N,N-dimethylbenzamide (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white solid.

Diagram 2. Experimental workflow for the synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂BNO₃ | - |

| Molecular Weight | 193.01 g/mol | [5] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 141-145 °C (for para-isomer) | [5] |

| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water | [6], General Observation |

| Stability | Stable under standard conditions; may form anhydrides (boroxines) upon heating or in the presence of dehydrating agents. Protect from moisture. | [7] |

Note: The melting point provided is for the para-isomer, 4-(dimethylcarbamoyl)phenyl)boronic acid.[5] The melting point of the ortho-isomer may vary. It is recommended to determine the melting point of the synthesized compound for characterization.

Applications in Drug Discovery and Development

The utility of this compound extends across various stages of the drug discovery and development pipeline, primarily as a key building block in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful C-C bond-forming reaction allows for the coupling of the boronic acid with a wide range of organic halides and triflates, providing access to a diverse array of biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).

The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[8] The boronic acid itself is generally stable and easy to handle, though care should be taken to avoid protodeboronation under certain conditions.[8]

Synthesis of PARP Inhibitors

A notable and clinically relevant application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12]

The (2-(dimethylcarbamoyl)phenyl) moiety often serves as a key pharmacophoric element in these inhibitors, engaging in crucial interactions with the enzyme's active site.[9] The ability to readily introduce this fragment via Suzuki-Miyaura coupling using this compound has been instrumental in the discovery and development of novel PARP inhibitors.[10]

Diagram 3. Application of this compound in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its facile and regioselective synthesis via Directed ortho-Metalation, coupled with its versatility in Suzuki-Miyaura cross-coupling reactions, has solidified its position as a valuable reagent for the construction of complex molecular architectures. The demonstrated application of this building block in the synthesis of clinically relevant molecules, such as PARP inhibitors, underscores its importance in modern drug discovery. As the demand for novel and intricate chemical matter continues to grow, the utility of this compound is poised to expand, further enabling the development of the next generation of therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. 4-(N,N-二甲氨基甲酰基)苯硼酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 10. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(Dimethylcarbamoyl)phenyl)boronic Acid in Modern Synthesis and Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and unique chemical behavior of (2-(Dimethylcarbamoyl)phenyl)boronic acid (CAS No. 874219-16-6). Moving beyond a simple cataloging of properties, this document elucidates the causal mechanisms behind its utility, providing field-proven insights into its application as a sophisticated building block in contemporary organic synthesis.

Core Compound Analysis: Properties and Safety

This compound is a member of the arylboronic acid family, a class of compounds that has become indispensable in pharmaceutical research and development.[1][2] Its structure, featuring a boronic acid group ortho to a dimethylcarbamoyl moiety, imparts distinct reactivity and handling characteristics. The ortho-amide group is not merely a passive substituent; it plays a critical role in directing reactions and influencing the compound's physicochemical properties through potential intramolecular interactions and chelation effects.[3][4]

Physicochemical & Hazard Data

Precise quantitative data is fundamental for experimental design. The key properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 874219-16-6 | [5][6][7] |

| Molecular Formula | C₉H₁₂BNO₃ | [7] |

| Molecular Weight | 193.01 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | (Typical) |

| Melting Point | 108-110 °C | |

| Boiling Point | 417.8 °C at 760 mmHg |

| Density | 1.2 g/cm³ | |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] (Representative) |

Handling and Storage Protocol

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended. Boronic acids can be susceptible to dehydration, forming boroxines (trimeric anhydrides), which can affect reactivity; proper storage mitigates this process.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds, which are prevalent in many approved drugs and clinical candidates.[1][8]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The ortho-dimethylcarbamoyl group can influence the reaction's rate and selectivity through steric hindrance and potential coordination with the metal center, a phenomenon known as a directing group effect.[3][9] This chelation can stabilize key intermediates in the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for a Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.

Objective : To couple this compound with 4-bromoanisole.

Reagents & Equipment :

-

This compound (1.05 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology :

-

Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 eq), this compound (1.05 eq), and K₂CO₃ (2.5 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

-

-

Catalyst Addition : Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

-

Causality: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity. A 1:4 Pd:Ligand ratio is often optimal.

-

-

Solvent Addition & Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Causality: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, deactivating the catalytic system. Degassing the solvent by sparging with an inert gas or via freeze-pump-thaw cycles is critical for reaction success. The aqueous dioxane provides a medium where both organic and inorganic reagents are sufficiently soluble.

-

-

Reaction Execution : Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating accelerates all steps of the catalytic cycle. Reaction completion is typically observed within 2-12 hours.

-

-

Workup & Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

-

Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and byproducts.

-

Synthesis of this compound

Understanding the synthesis of the reagent itself provides deeper insight into its purity and potential byproducts. The most common route involves a Grignard reaction followed by borylation.[1][10]

Caption: General synthetic pathway for phenylboronic acids.

Causality of Synthesis :

-

Grignard Formation : Magnesium metal inserts into the carbon-bromine bond of 2-bromo-N,N-dimethylbenzamide, forming an organometallic Grignard reagent. This inverts the polarity of the aryl carbon, making it a potent nucleophile.

-

Borylation : The nucleophilic arylmagnesium species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This is performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Hydrolysis : An acidic aqueous workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.

The Role of Boronic Acids in Medicinal Chemistry

The utility of boronic acids extends far beyond their role as coupling partners. The boronic acid moiety itself is a unique pharmacophore capable of forming reversible covalent bonds with diols, a feature exploited in drug design.[1][11][12]

-

Enzyme Inhibition : The boron atom is a Lewis acid, capable of accepting a lone pair of electrons from nucleophilic residues (like serine or threonine) in an enzyme's active site. This forms a stable tetrahedral boronate adduct, effectively inhibiting the enzyme.[1] The drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, is a preeminent example of this strategy.[13]

Caption: Mechanism of enzyme inhibition by a boronic acid warhead.

-

Drug Delivery and Sensing : The ability of phenylboronic acids to bind with diols is pH-dependent. This property is harnessed to create "smart" drug delivery systems that release their payload in specific physiological environments (e.g., the slightly acidic tumor microenvironment) or in response to glucose levels.[11]

Conclusion

This compound is a highly valuable and versatile reagent. Its utility is primarily anchored in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl structures. The ortho-amide substituent provides a handle for modulating reactivity and exploring unique chemical space through directing effects. Furthermore, the inherent chemical properties of the boronic acid functional group present exciting opportunities for the rational design of targeted enzyme inhibitors and advanced drug delivery systems. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of chemical synthesis and drug discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(Dimethylcarbamoyl)benzeneboronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. CAS RN 874219-16-6 | Fisher Scientific [fishersci.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Dimethylcarbamoyl)phenyl)boronic Acid

Abstract: This guide provides a comprehensive technical overview of the essential spectroscopic data for (2-(Dimethylcarbamoyl)phenyl)boronic acid, a key building block in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. We delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, establishing a self-validating framework for analysis.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a boronic acid group ortho to a dimethylcarbamoyl substituent on a phenyl ring. This specific arrangement creates a unique chemical environment due to the steric and electronic interplay between the two functional groups. Boronic acids are exceptionally valuable in organic synthesis, most notably as coupling partners in the Nobel prize-winning Suzuki-Miyaura reaction for forming carbon-carbon bonds.[1] Their ability to reversibly bind with diols also makes them crucial components in the design of sensors and drug delivery systems, particularly for glucose monitoring.[2]

The proximate, bulky dimethylcarbamoyl group can influence the reactivity of the boronic acid moiety and provides an additional site for molecular interactions. Therefore, rigorous spectroscopic characterization is paramount to confirm the molecular structure, verify purity, and understand the electronic properties that govern its reactivity. This guide will systematically explore the data obtained from ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice as it readily dissolves the polar compound and its residual water peak does not typically obscure key analyte signals. Furthermore, the acidic protons of the boronic acid and any water present exchange, often resulting in a single, broad peak that is easily identifiable.

-

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

¹¹B NMR Acquisition: Obtain a proton-decoupled ¹¹B spectrum. This experiment is rapid due to the high receptivity of the ¹¹B nucleus. A boric acid solution is often used as an external standard.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The ortho-substitution pattern leads to a complex but informative aromatic region, while the dimethylcarbamoyl group displays a characteristic feature of restricted bond rotation.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |

| B(OH)₂ | 8.0 - 8.5 | Broad singlet | 2H | Chemical shift is concentration and water-dependent; exchanges with D₂O. |

| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet | 4H | A complex ABCD spin system is expected due to the ortho-substitution pattern. |

| N(CH₃)₂ | 2.8 - 3.1 | Two singlets | 6H (3H each) | Two distinct signals arise from hindered rotation around the amide C-N bond, making the methyl groups diastereotopic. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

| Carbon Assignment | Expected δ (ppm) | Notes |

| C=O (Amide) | 168 - 172 | The carbonyl carbon is significantly deshielded. |

| C-B (ipso-Carbon) | 135 - 140 | The signal for the carbon attached to boron can be broad due to quadrupolar relaxation of the boron nucleus. |

| Ar-C | 125 - 135 | Four distinct signals are expected for the aromatic carbons. |

| N(CH₃)₂ | 35 - 40 | Two distinct signals may be observed due to hindered rotation, corresponding to the two non-equivalent methyl groups. |

¹¹B NMR Spectroscopy Analysis

¹¹B NMR is a specialized technique that directly probes the boron atom, providing valuable information about its coordination state and electronic environment.[3]

| Boron Assignment | Expected δ (ppm) | Notes |

| -B(OH)₂ | +28 to +32 | This chemical shift is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[3] The signal is typically broad. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation and eliminating the need for making KBr pellets.[4]

-

-

Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹. Perform a background scan of the empty ATR crystal first.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Associated with the hydrogen-bonded hydroxyl groups of the boronic acid.[5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| C=O Stretch (Amide I) | 1620 - 1650 | Strong | A strong, sharp peak characteristic of the amide carbonyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Multiple bands are expected. |

| B-O Asymmetric Stretch | 1330 - 1380 | Strong | A key diagnostic peak for the boronic acid functional group.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can offer additional structural clues.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like boronic acids, minimizing fragmentation and clearly showing the molecular ion.[6]

-

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal.

-

Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and check its isotopic pattern.

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 194.0983 | Expected in positive ion mode. |

| [M-H]⁻ | 192.0826 | Expected in negative ion mode. |

| [M+Na]⁺ | 216.0802 | Often observed as a sodium adduct in positive ion mode. |

Note: The presence of two boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), will result in a characteristic isotopic pattern for all boron-containing ions, which serves as a powerful diagnostic tool.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The workflow below illustrates how these techniques are synergistically applied for a comprehensive characterization.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

This integrated approach forms a self-validating system. MS confirms the elemental formula predicted by the structure. IR confirms the presence of the key functional groups (-OH, C=O, B-O) expected from the structure. Finally, NMR confirms the precise arrangement and connectivity of these pieces, including the critical ortho-substitution pattern and the unique behavior of the dimethylamide group, providing an unambiguous and definitive structural assignment.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the systematic application of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous profile of the molecule can be established. The data presented in this guide highlight the compound's key structural features, from the diagnostic amide rotamers in the ¹H NMR to the characteristic B-O stretch in the IR spectrum. This comprehensive dataset serves as an essential reference for researchers, ensuring material quality, confirming structural integrity, and enabling the confident use of this versatile compound in further scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Safety and handling of (2-(Dimethylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide on the Safety and Handling of (2-(Dimethylcarbamoyl)phenyl)boronic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Synthesizing data from established safety protocols for analogous compounds, this guide is founded on the principles of experimental causality, self-validating procedures, and authoritative scientific grounding to ensure maximum safety and experimental integrity.

Introduction: A Compound of Significance

This compound and its isomers are valuable reagents in modern organic chemistry and drug discovery. As a member of the phenylboronic acid (PBA) family, its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is well-established for creating carbon-carbon bonds.[1] Beyond synthesis, the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols has positioned PBA derivatives at the forefront of biomedical research.[2][3][4] This interaction is exploited for applications ranging from glucose sensors to targeted drug delivery systems that selectively recognize sialic acid residues overexpressed on cancer cell surfaces.[2][5][6]

Given its role in both foundational synthesis and advanced therapeutic applications, a thorough understanding of its safe handling is paramount. This guide provides the necessary framework to mitigate risks and ensure compliance with safety standards.

PART 1: Compound Profile and Hazard Identification

A foundational aspect of safe handling is a complete understanding of the compound's physical properties and associated hazards. The data presented here is based on information for closely related isomers and the general class of phenylboronic acids.

1.1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Synonyms | 2-(N,N-Dimethylcarbamoyl)phenylboronic acid | - |

| CAS Number | 405520-68-5 (for 4-isomer) | [7] |

| Molecular Formula | C₉H₁₂BNO₃ | [7] |

| Molecular Weight | 193.01 g/mol | [7] |

| Appearance | White to off-white solid/powder | [7][8] |

| Melting Point | 141-145 °C (for 4-isomer) | [7] |

| Stability | Stable under recommended storage conditions; may be sensitive to moisture and air. | [9][10] |

1.2: GHS Hazard Classification (Inferred)

Based on safety data sheets for analogous boronic acid compounds, this compound should be handled as a substance with the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11][12] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[11][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9][12] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[9][13] |

Signal Word: Warning [11][12][13]

Primary Hazards: The principal risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[11][12] Ingestion may be harmful.[9][13]

PART 2: Core Safety & Handling Protocols

The following protocols are designed as self-validating systems, incorporating the causality behind each procedural step to foster a deep-rooted culture of safety.

2.1: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through a combination of environmental controls and personal barriers.

Engineering Controls:

-

Primary Handling: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.

-

Causality: The fume hood provides constant airflow to capture and exhaust fine particulates, preventing inhalation and contamination of the general laboratory space.

-

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[14]

-

Causality: Immediate access to drenching facilities is critical for mitigating injury in the event of accidental skin or eye contact.

-

Personal Protective Equipment (PPE) Protocol:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[14][15] | Protects against airborne dust and accidental splashes, preventing serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears before use.[11][13][14] | Provides a direct barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin on the arms and body from settling dust or minor spills.[14][15] |

| Respiratory | A NIOSH/MSHA-approved dust respirator should be used if handling large quantities or if engineering controls are insufficient to prevent dust generation.[11][13] | Prevents inhalation of fine particles that can cause respiratory tract irritation.[12] |

2.2: Laboratory Handling & Weighing Protocol

-

Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Compound Transfer: Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.[9]

-

Weighing: Use a weigh boat or creased weighing paper. Handle the container and spatula with care to minimize dust creation. Do not "puff" air into the container.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Cap the vessel before agitating.

-

Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated solid chemical waste.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[9][11]

2.3: Storage & Stability

Proper storage is critical for maintaining the chemical integrity of this compound and ensuring safety.

-

Container: Keep the compound in its original, tightly sealed container.[11][14]

-

Atmosphere: Due to the moisture and air sensitivity of many boronic acids, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[10][14] This prevents hydrolysis of the boronic acid group, ensuring its reactivity for downstream applications.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][10]

PART 3: Emergency Response and Disposal

A proactive approach to safety includes being prepared for accidental exposures and spills, and having a clear plan for waste disposal.

3.1: Logical Workflow for Safe Chemical Handling

The following diagram illustrates the lifecycle of chemical handling, from initial planning to final disposal, emphasizing the integration of safety at every stage.

Caption: A workflow for the safe handling of chemical reagents.

3.2: First-Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[9][10][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.

3.3: Accidental Release (Spill) Protocol

-

Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, prevent the spread of the solid powder. Avoid any actions that could make the powder airborne.

-

Clean-up: Carefully sweep or vacuum (with HEPA filter) the material into a suitable container for disposal.[14][15] Avoid generating dust.[14]

-

Decontaminate: Wipe the spill area with a damp cloth, then decontaminate with an appropriate cleaning agent.

-

Dispose: Seal the container with the spilled material and label it as hazardous waste for disposal.

3.4: Waste Disposal Protocol

Chemical waste must be managed in accordance with institutional, local, and national regulations.

-

Classification: Treat all this compound waste, including contaminated consumables (gloves, weigh boats, paper towels), as hazardous chemical waste.[15][16]

-

Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[16]

-

Containerization: Collect waste in a clearly labeled, chemically compatible container with a secure lid. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste facility through your institution's EHS office.[16] Never dispose of this chemical down the drain or in the regular trash.[16][17]

References

- 1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 2. japsonline.com [japsonline.com]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]

- 7. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]

- 8. 2-(Methylcarbamoyl)phenylboronic Acid | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. laballey.com [laballey.com]

An In-depth Technical Guide on the Core Mechanism of Action of Boronic Acids in Organic Reactions

<M>

Abstract

Boronic acids and their corresponding derivatives have become indispensable reagents in the landscape of modern organic synthesis. Their unique electronic structure and consequent reactivity have positioned them at the forefront of transformative chemical methodologies, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their celebrated role in carbon-carbon bond formation, these compounds exhibit a remarkable versatility, functioning as efficient protecting groups for diols, highly sensitive molecular sensors for carbohydrates, and potent, reversible covalent inhibitors in medicinal chemistry. This technical guide provides a comprehensive exploration of the fundamental mechanisms that govern the reactivity of boronic acids. We will dissect the catalytic cycles of pivotal organic reactions, elucidate the structural underpinnings of their interactions with biological macromolecules, and present field-proven experimental protocols to empower researchers in their synthetic and therapeutic endeavors.

Part 1: The Foundational Principles of Boronic Acid Reactivity: Structure and Lewis Acidity

The versatility of boronic acids (R-B(OH)₂) is fundamentally rooted in the electron-deficient nature of the boron atom.[1] With a vacant p-orbital and only six valence electrons, the boron center acts as a potent Lewis acid, readily accepting electrons from nucleophiles.[1][2] This inherent electrophilicity is the cornerstone of its diverse chemical behavior.

Typically adopting a trigonal planar geometry, the sp²-hybridized boron atom undergoes a crucial transformation upon interaction with a Lewis base.[1] This interaction leads to rehybridization to an sp³ state, resulting in a more stable, tetrahedral boronate complex.[3][4] This fundamental structural change is the initiating event in a vast array of reactions involving boronic acids.

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Dissection

The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and conjugated systems, which are prevalent motifs in pharmaceuticals and advanced materials.[2][5] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) species.[6][8]

-

Transmetalation: This is the pivotal step where the organoboron species participates. The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻).[9] This activated species then transfers its organic moiety (R²) to the palladium(II) center, displacing the halide.[8][9] While boronic esters can also be used, sometimes directly without prior hydrolysis, the activation by a base is a key feature of the reaction with boronic acids.[9][10]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are eliminated from the palladium(II) center, forming the desired carbon-carbon bond in the product (R¹-R²).[6][7] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.[11]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

-

Add the degassed solvent system via syringe.[11]

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir vigorously.[11][13]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.[11]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel.[11][12]

-

Trustworthiness Note: The success of a Suzuki-Miyaura coupling is highly dependent on the exclusion of oxygen, which can deactivate the palladium catalyst.[11] Therefore, the use of an inert atmosphere and degassed solvents is critical. The choice of catalyst, ligand, base, and solvent system often requires optimization for specific substrates to achieve high yields.[11]

Part 3: The Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction is a copper-catalyzed process that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines or alcohols, respectively.[14][15][16] Unlike the palladium-catalyzed Suzuki and Buchwald-Hartwig reactions, the Chan-Lam coupling can often be performed at room temperature and is tolerant of air and moisture.[15][16][17]

The proposed mechanism involves the formation of a copper(II) complex which then undergoes transmetalation with the boronic acid.[14][17] A subsequent reductive elimination from a copper(III) intermediate, formed via oxidation, is thought to yield the final product and a copper(I) species, which is then reoxidized to complete the catalytic cycle.[14][15]

Caption: A simplified proposed mechanism for the Chan-Lam coupling reaction.

Part 4: Boronic Acids in Medicinal Chemistry: Reversible Covalent Inhibition

The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in drug design.[2][3] A prominent example is the anticancer drug bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[18][19] The boronic acid moiety in bortezomib targets the N-terminal threonine residue in the active site of the proteasome.[18] The hydroxyl group of the threonine side chain acts as a nucleophile, attacking the electrophilic boron atom to form a stable, yet reversible, tetrahedral boronate adduct.[18] This effectively blocks the enzyme's catalytic activity.[18] The reversible nature of this interaction is thought to contribute to a more favorable safety profile compared to irreversible inhibitors.[20]

Table 1: Approved Boronic Acid-Containing Drugs and their Mechanisms

| Drug Name | Brand Name | Year Approved (FDA) | Mechanism of Action | Therapeutic Area |

| Bortezomib | Velcade® | 2003 | Reversible proteasome inhibitor[18][19] | Multiple Myeloma |

| Ixazomib | Ninlaro® | 2015 | Reversible proteasome inhibitor[19] | Multiple Myeloma |

| Vaborbactam | Vabomere® | 2017 | β-lactamase inhibitor[19] | Bacterial Infections |

Part 5: Boronic Acids as Protecting Groups and Molecular Sensors

Protecting Groups for Diols

The same reactivity that enables enzyme inhibition allows boronic acids to serve as effective protecting groups for 1,2- and 1,3-diols.[21] The reaction of a diol with a boronic acid, such as phenylboronic acid, in a non-aqueous solvent forms a cyclic boronic ester (boronate ester).[21][22] These cyclic esters are stable under a variety of reaction conditions, effectively masking the hydroxyl groups.[22] The protection is readily reversed under mild aqueous or acidic conditions.[22]

Sensing of Carbohydrates

The reversible interaction between boronic acids and diols has been ingeniously applied to the development of sensors for carbohydrates, as many sugars possess cis-diol functionalities.[23][24][25] A common design involves conjugating a boronic acid to a fluorescent reporter molecule.[23][24] In the unbound state, the fluorescence may be quenched. Upon binding to a saccharide, the formation of the boronate ester can cause a conformational change that restores or enhances fluorescence, providing a detectable signal proportional to the analyte concentration.[23][24]

Caption: A general mechanism for a "turn-on" fluorescent boronic acid-based saccharide sensor.

Part 6: Future Outlook and Concluding Remarks

The mechanisms of action of boronic acids highlight the remarkable versatility of boron in organic chemistry. From their foundational role in carbon-carbon bond formation to their sophisticated applications in medicinal chemistry and molecular sensing, the unique electronic properties of the boron atom continue to be a source of innovation. Future research will undoubtedly focus on the development of novel boronic acid-based catalysts with improved activity and selectivity, as well as the design of next-generation therapeutics and diagnostics that leverage the principles discussed in this guide. The continued exploration of boronic acid chemistry promises to yield even more powerful tools for addressing challenges in science and medicine.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. pharmiweb.com [pharmiweb.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 16. Chan-Lam Coupling [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 24. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Role of the Ortho-Amide Directing Group in Suzuki-Miyaura Coupling: Application Notes and Protocols for (2-(Dimethylcarbamoyl)phenyl)boronic Acid

Introduction: Navigating the Nuances of Sterically Hindered and Directed Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the classical Suzuki-Miyaura coupling is well-established, the use of sterically hindered and electronically complex substrates continues to present unique challenges and opportunities for methodological refinement.

This guide focuses on the application of (2-(Dimethylcarbamoyl)phenyl)boronic acid , a substrate that introduces both steric bulk and a potentially coordinating ortho-substituent. The presence of the N,N-dimethylcarbamoyl group at the ortho-position is not a passive feature; it is a powerful directing group that can significantly influence the reaction's mechanism, efficiency, and selectivity.[5][6] Understanding the interplay between the steric hindrance and the directing group effect is paramount for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures, including challenging atropisomers.

This document provides an in-depth exploration of the mechanistic considerations, optimized protocols, and practical applications of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Insights: The Dual Role of the Ortho-Dimethylcarbamoyl Group

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The presence of the ortho-dimethylcarbamoyl group in this compound introduces a fascinating layer of complexity, primarily impacting the transmetalation step.

The Directing Group Effect: Chelation-Assisted Transmetalation

The N,N-dimethylcarbamoyl moiety is a well-established directing group in metal-catalyzed reactions.[8] In the context of the Suzuki-Miyaura coupling, the carbonyl oxygen of the carbamoyl group can coordinate to the palladium center of the oxidative addition complex. This chelation brings the boronic acid moiety into close proximity to the palladium, pre-organizing the transition state for transmetalation. This intramolecular delivery of the aryl group can accelerate the rate of this often rate-limiting step, particularly for sterically hindered substrates.

dot digraph "Directed Transmetalation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} केंद Figure 1: Proposed chelation-assisted transmetalation pathway.

Steric Considerations and Catalyst Selection

While the directing group effect can be beneficial, the steric bulk of the ortho-substituent necessitates careful selection of the catalyst system. The increased steric hindrance around the palladium center can impede both oxidative addition and reductive elimination if the phosphine ligands are too bulky. Conversely, ligands that are too small may not be effective in stabilizing the catalytic species. Therefore, a balance must be struck.

For sterically demanding couplings, electron-rich and bulky monophosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often employed. These ligands promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for particularly challenging substrates.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| This compound | Organoboron coupling partner |

| Aryl Halide (e.g., Aryl Bromide) | Electrophilic coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid |

| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium |

| Water (for aqueous base solutions) | Co-solvent |

| Schlenk flask or reaction vial | Reaction vessel |

| Magnetic stirrer and heating plate | For mixing and heating |

| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation |

| Standard glassware for workup and purification |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v) via syringe. The use of degassed solvents is recommended to minimize the presence of oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are intended as a starting point, and optimization may lead to improved outcomes.

| Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | DMF | 110 | 8 | 75-85 |

| 2-Bromopyridine | PdCl₂(dppf) (3) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 24 | 60-70 |

| 1-Bromo-2-methylbenzene | XPhos Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF | 100 | 18 | 70-80 |

Special Application: Synthesis of Atropisomeric Biaryls

The steric hindrance provided by the ortho-dimethylcarbamoyl group, in conjunction with another ortho-substituent on the coupling partner, can lead to rotationally restricted biaryls, known as atropisomers. The Suzuki-Miyaura coupling is a powerful tool for the atroposelective synthesis of these chiral molecules. The directing effect of the carbamoyl group can play a crucial role in controlling the stereochemical outcome of the reaction, particularly when chiral ligands are employed. The synthesis of atropisomers is of significant interest in drug discovery and materials science due to their unique three-dimensional structures.[9]

Troubleshooting and Key Considerations

-

Low Yields:

-

Catalyst Deactivation: Ensure a strictly inert atmosphere and use degassed solvents.

-

Inefficient Transmetalation: Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a more electron-rich ligand.

-

Protodeboronation: Minimize the amount of water in the reaction and avoid prolonged reaction times at high temperatures.

-

-

Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a slight excess of the aryl halide.

-

Substrate Scope: Electron-deficient aryl halides tend to undergo oxidative addition more readily, while electron-rich aryl halides may require more forcing conditions or more active catalysts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The ortho-dimethylcarbamoyl group exerts a profound influence on the reaction through a combination of steric and electronic effects, most notably acting as a directing group to facilitate transmetalation. By understanding these mechanistic nuances and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively harness the potential of this reagent to construct sterically hindered and functionally diverse biaryls, including challenging atropisomeric structures. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this compound in academic and industrial research settings.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatility of Boronic Acids in Organic Synthesis and Medicine

Introduction: The Unique Chemistry of the Boronic Acid Moiety

Boronic acids, organic compounds characterized by a C–B(OH)₂ functional group, have emerged from relative obscurity to become indispensable reagents in modern chemical and biomedical sciences.[1] Their unique electronic nature—possessing a vacant p-orbital on the boron atom—confers Lewis acidity and enables a rich and diverse reactivity profile. This has led to their widespread application as versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Beyond their role in carbon-carbon bond formation, boronic acids are pivotal in constructing carbon-heteroatom bonds, serving as protecting groups, and forming the basis for innovative chemical sensors.[1][4][5]

In the realm of medicine, the ability of the boronic acid group to form reversible covalent bonds with diols and the active site residues of enzymes has been harnessed to design a new generation of therapeutic agents.[6] This has culminated in the FDA approval of several boronic acid-containing drugs for cancer, inflammatory diseases, and infectious diseases, marking a new era in drug discovery.[6][7][8]

This guide provides an in-depth exploration of the key applications of boronic acids, offering both the theoretical underpinnings and practical, field-proven protocols for their use in research and development.

Part 1: Boronic Acids in Organic Synthesis: Building Molecular Complexity

The utility of boronic acids in organic synthesis is vast and continues to expand. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for constructing complex molecular architectures.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][10] This palladium-catalyzed reaction is celebrated for its mild conditions and exceptional functional group tolerance, making it a favored method in pharmaceutical and materials science research.[2][3]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The base plays a crucial role in activating the boronic acid for the transmetalation step.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general workflow for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[1] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling typically utilizes a copper catalyst and can often be performed under mild, aerobic conditions.[12][13]

Mechanistic Overview

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[13] A plausible pathway involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. The resulting intermediate can then undergo reductive elimination to form the desired product and a copper(I) species, which is reoxidized to copper(II) to complete the catalytic cycle.[12][14]

Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.

Protocol: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the coupling of an amine with an arylboronic acid.

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Dichloromethane, 5 mL)

-

Air atmosphere

Procedure:

-

To a round-bottom flask, add the amine, arylboronic acid, copper(II) acetate, and a magnetic stir bar.

-

Add the solvent and the base to the flask.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with the solvent and filter through a pad of celite to remove the copper salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired N-arylated product.

Boronic Acids as Protecting Groups

Boronic acids and their esters have gained traction as versatile protecting groups in multi-step organic synthesis.[4] They are particularly useful for the protection of diols.[5] The stability of the resulting boronate ester can be tuned by the steric and electronic properties of the boronic acid used.[15] Common protecting groups include those derived from pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (DAN).[4][15]

| Protecting Group | Common Abbreviation | Stability/Deprotection Conditions |

| Pinacol boronate | Bpin | Stable to chromatography; can be cleaved under harsh acidic or basic conditions.[15] |

| N-methyliminodiacetic acid boronate | MIDA boronate | Very stable; deprotected with mild aqueous base (e.g., NaOH, NaHCO₃).[15] |

| 1,8-diaminonaphthalene boronate | DAN boronate | Highly stable; deprotected with acid.[15] |

Part 2: Boronic Acids in Medicine and Diagnostics

The unique ability of boronic acids to interact with biological molecules has propelled them to the forefront of medicinal chemistry and diagnostics.[6]

Boronic Acids as Therapeutic Agents

Several boronic acid-containing drugs have received FDA approval, validating their therapeutic potential.[7][8] The boron atom in these drugs often plays a crucial role in their mechanism of action by forming a reversible covalent bond with a key amino acid residue in the active site of the target enzyme.[16]

Prominent FDA-Approved Boronic Acid Drugs

| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area |

| Bortezomib | Velcade® | Reversible inhibitor of the 26S proteasome.[17][18][19] | Multiple Myeloma, Mantle Cell Lymphoma[17] |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) inhibitor.[20][21][22] | Atopic Dermatitis[23][24] |

| Vaborbactam | Vabomere® (in combination with meropenem) | β-lactamase inhibitor.[16][25] | Complicated Urinary Tract Infections[26] |

Mechanism of Action: Bortezomib

Bortezomib is a first-in-class proteasome inhibitor used in cancer therapy.[17] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins.[18] By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[27][28] The boron atom in bortezomib is key to its activity, as it forms a stable but reversible complex with the catalytic site of the proteasome.[18]

Caption: Simplified mechanism of action of Bortezomib in cancer cells.

Boronic Acid-Based Sensors

The reversible interaction between boronic acids and diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides.[29][30][31] This is of significant interest for monitoring glucose levels in diabetic patients.[29]

Principle of Saccharide Sensing

Boronic acids can bind with the cis-diol moieties present in saccharides to form cyclic boronate esters.[30] This binding event can be designed to produce a measurable signal, such as a change in fluorescence or color.[29][32] The binding affinity and selectivity can be tuned by modifying the structure of the boronic acid sensor molecule.[30]

Caption: Principle of a boronic acid-based sensor for saccharide detection.

Protocol: Fluorometric Detection of Fructose using a Boronic Acid Sensor

This protocol describes a general procedure for detecting a saccharide (fructose) using a commercially available fluorescent boronic acid sensor, such as Alizarin Red S, which complexes with boronic acids to form a fluorescent ensemble.

Materials:

-

Phenylboronic acid (PBA) solution (10 mM in methanol)

-